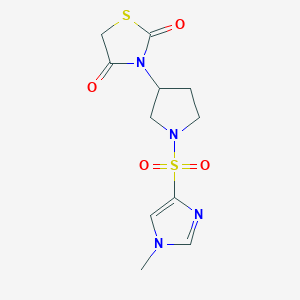
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O4S2 and its molecular weight is 330.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention for its diverse biological activities. Thiazolidines and their derivatives have been studied for their potential therapeutic effects, including anti-cancer, anti-bacterial, and immunomodulatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O3S with a molecular weight of approximately 304.36 g/mol. The structure features a thiazolidine ring, which is known for its ability to interact with various biological targets.
Anti-Cancer Activity
Research has demonstrated that thiazolidine derivatives exhibit significant anti-cancer properties. A study by Da Silva et al. evaluated various thiazolidinones, revealing that certain derivatives showed promising cytotoxic effects against glioblastoma multiforme cells. Specifically, compounds derived from thiazolidin-4-one exhibited potent antitumor activity by reducing cell viability in tumor models .
Table 1: Summary of Anti-Cancer Activity of Thiazolidinones
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 5.2 | Induction of apoptosis |
| 9e | MCF-7 | 4.8 | Topoisomerase inhibition |
| 10e | A549 (Lung) | 6.0 | Cell cycle arrest |
Anti-Bacterial Activity
Thiazolidine derivatives have also been investigated for their antibacterial properties. A study published in Pharmaceuticals reported that new thiazolidine-2,4-dione-based compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active compounds were found to be as low as 3.91mg/L, indicating their potential as effective antibacterial agents .
Table 2: Antibacterial Activity of Thiazolidine Derivatives
| Compound | Bacteria Tested | MIC (mg/L) | Reference Drug Comparison |
|---|---|---|---|
| 17 | Staphylococcus aureus | 3.91 | Oxacillin |
| 25 | Escherichia coli | 5.0 | Cefuroxime |
| 30 | Pseudomonas aeruginosa | 7.5 | Ciprofloxacin |
Immunomodulatory Effects
Thiazolidines have been noted for their role in modulating immune responses. Certain derivatives have been shown to activate innate immunity and act as immunostimulants, which could be beneficial in enhancing the body's defense mechanisms against infections and diseases .
Case Studies
- Case Study on Glioblastoma Treatment : In a controlled laboratory setting, thiazolidinone derivatives were tested on glioblastoma cell lines, leading to a significant reduction in cell viability through apoptosis induction. The study highlighted the potential of these compounds as novel therapeutic agents in oncology .
- Antibacterial Efficacy against Resistant Strains : In another study focusing on antibiotic-resistant bacterial strains, thiazolidine derivatives showed superior efficacy compared to traditional antibiotics like oxacillin and cefuroxime, suggesting their role as candidates for developing new antibacterial therapies .
Propriétés
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S2/c1-13-5-9(12-7-13)21(18,19)14-3-2-8(4-14)15-10(16)6-20-11(15)17/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUOCLBJWZZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














